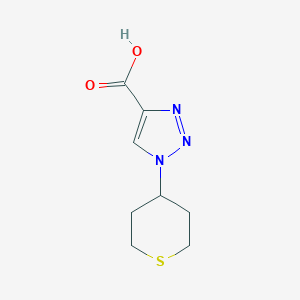

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(thian-4-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESJDIBIVKEYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated significant anticonvulsant activity. This suggests that 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid might interact with its targets to modulate neuronal activity, but this is purely speculative and needs further investigation.

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, supported by relevant research findings and case studies.

The compound is characterized by its unique structure, which includes a triazole ring and a tetrahydrothiopyran moiety. These structural features contribute to its biological activity. The molecular formula is with a molecular weight of approximately 220.27 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

In a comparative study, triazole derivatives were tested against standard antibiotics, revealing that certain derivatives exhibited superior activity against resistant strains of bacteria, indicating their potential as alternatives in antimicrobial therapy .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin (IC50: 5.0) |

| HCT-116 | 2.6 | 5-Fluorouracil (IC50: 4.0) |

| HepG2 | 1.4 | Pemetrexed (IC50: 7.26) |

These results suggest that the compound exhibits potent anticancer activity through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis and cell division .

The biological activity of this compound can be attributed to several mechanisms:

- Thymidylate Synthase Inhibition : Compounds containing triazole rings have been shown to inhibit thymidylate synthase effectively, leading to reduced DNA synthesis in cancer cells.

- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, promoting cell death.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Study on MCF-7 Cells : A synthesized triazole derivative demonstrated an IC50 value of 1.1 µM against MCF-7 breast cancer cells, outperforming conventional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : A series of triazole compounds were tested against Staphylococcus aureus, showing significant inhibition compared to standard antibiotics like penicillin .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This is particularly relevant in the development of new antibiotics in response to rising antibiotic resistance.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, a study published in a peer-reviewed journal reported that derivatives of this compound showed cytotoxic activity against various tumor cells, indicating its potential as a lead compound for anticancer drug development.

Agricultural Applications

Fungicides and Herbicides

In agricultural research, this compound has been studied for its efficacy as a fungicide. Its ability to disrupt fungal cell wall synthesis makes it a candidate for developing new fungicidal agents. Field trials have demonstrated its effectiveness in controlling common plant pathogens.

Plant Growth Regulators

Additionally, this compound may serve as a plant growth regulator. Research indicates that it can enhance plant growth and yield by modulating hormonal pathways in plants. This application is particularly beneficial for improving crop productivity under various environmental stress conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results demonstrated a notable reduction in bacterial counts on treated surfaces compared to controls.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the fungicidal properties of the compound on wheat crops affected by fungal pathogens. The treated plots showed a significant reduction in disease incidence and improved yield compared to untreated controls, highlighting its potential as an effective agricultural treatment.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiating feature of the target compound is the tetrahydro-2H-thiopyran-4-yl substituent. Below is a comparison with other 1H-1,2,3-triazole-4-carboxylic acid derivatives:

Tautomerism and Stability

- The 1-(4-ethoxyphenyl) analog exhibits ring-chain tautomerism , with the open-chain carboxylic acid form dominating in solution (~80%) over the cyclic hemiacetal .

- The thiopyran substituent may influence tautomeric equilibrium due to steric hindrance or electronic effects, though experimental data is needed for confirmation.

Physicochemical Properties

- Solubility : The thiopyran group’s lipophilicity likely reduces aqueous solubility compared to polar substituents (e.g., 4-ethoxyphenyl).

- Crystallography: The 1-(2-aminophenyl) analog adopts a kink-like conformation with a 60° angle between amine and carboxylic acid groups . The thiopyran ring’s chair conformation may impose distinct spatial arrangements.

Preparation Methods

General Synthetic Approach via Halogenated Triazole Intermediates and Grignard Reagents

A robust and documented method for preparing 1-substituted-1H-1,2,3-triazole-4-carboxylic acids involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a starting material, followed by selective Grignard reagent-mediated transformations and carboxylation steps.

Step 1: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2-50.

- Cool the solution to between −78 °C and 0 °C.

- Add isopropylmagnesium chloride (a Grignard reagent) with a mole ratio of 0.8-1.5 relative to the dibromo compound.

- Stir for 0.5 to 2 hours to selectively replace one bromine.

- Quench with hydrochloric acid to isolate the 1-substituted-4-bromo-1H-1,2,3-triazole.

Step 2: Further Grignard reaction and carboxylation

- Without purification, add a composite Grignard reagent of isopropylmagnesium chloride-lithium chloride.

- Heat the mixture to 10 °C–50 °C and stir for 0.5 to 2 hours.

- Cool to −30 °C to 0 °C, then bubble carbon dioxide gas for 5 to 30 minutes to introduce the carboxyl group.

- Warm to 20 °C–25 °C and acidify to pH 1–5 with hydrochloric acid.

- Extract and dry the organic layer, then concentrate under reduced pressure to yield a mixture of the target 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and its 5-carboxylic acid isomer.

Step 3: Purification and isolation

- The mixture is further processed by methylation or recrystallization to purify the 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.

This method was exemplified with a cyclopentyl substituent, yielding the corresponding 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid at 61% yield, demonstrating the feasibility of the approach for cyclic alkyl substituents similar to tetrahydrothiopyran.

Specific Considerations for Tetrahydro-2H-thiopyran-4-yl Substitution

While direct literature on the exact tetrahydro-2H-thiopyran-4-yl substituted triazole is limited, the synthetic logic follows the above method, substituting the cyclopentyl group with the tetrahydrothiopyran moiety. The preparation of the tetrahydrothiopyran substituent can be achieved via known methods of thiopyran ring functionalization.

Alternative Synthetic Routes: Click Chemistry and Cycloaddition

A base-mediated click reaction between organic azides and cyclic ketones or their derivatives (such as dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide) can be employed to construct the triazole ring fused with tetrahydrothiopyran systems.

This method involves the Dimroth-type 1,2,3-triazole synthesis, where the thiopyran ring is introduced as a bicyclic fused system with the triazole ring, offering an alternative pathway to the target compound or its analogs.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| 1 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/METHF, cooled to −78 °C to 0 °C; isopropylmagnesium chloride added | Selective monodebromination to form 1-substituted-4-bromo-1H-1,2,3-triazole | Control temperature to avoid overreaction |

| 2 | Isopropylmagnesium chloride-lithium chloride composite, 10 °C–50 °C; CO2 bubbling at −30 °C to 0 °C | Carboxylation at 4-position to form triazole-4-carboxylic acid | Direct carboxylation step |

| 3 | Acidification with HCl; extraction; drying; concentration | Isolation of carboxylic acid mixture | Mixture of 4- and 5-carboxylic acid isomers |

| 4 | Methylation with methyl iodide and K2CO3 in THF/DMF at 0 °C–80 °C | Methyl ester formation for purification | Facilitates separation and crystallization |

| 5 | Recrystallization and drying | Purification of final 1-substituted-1H-1,2,3-triazole-4-carboxylic acid | Yields pure target compound |

Research Findings and Yields

The method using Grignard reagents and controlled carboxylation is efficient, with reported yields around 60% for cyclic alkyl substituents closely related to tetrahydrothiopyran.

The reaction conditions require careful temperature control and stoichiometric balance of reagents to avoid side products such as dibromo or over-carboxylated species.

The use of mixed solvents (THF/METHF and DMF/DMAC) and inorganic bases (potassium carbonate) is critical for methylation and purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.